molecular formula C18H36O2 B14739286 5-Butyl-5-ethyl-2-octyl-1,3-dioxane CAS No. 5463-85-4

5-Butyl-5-ethyl-2-octyl-1,3-dioxane

Cat. No.: B14739286
CAS No.: 5463-85-4
M. Wt: 284.5 g/mol
InChI Key: LJMUZBYRGSNUOQ-UHFFFAOYSA-N
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Description

5-Butyl-5-ethyl-2-octyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of butyl, ethyl, and octyl groups in the structure makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethyl-2-octyl-1,3-dioxane typically involves the reaction of appropriate aldehydes or ketones with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of molecular sieves or azeotropic distillation can help in the effective removal of water during the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Butyl-5-ethyl-2-octyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which 5-Butyl-5-ethyl-2-octyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-allyloxycarbonyl-1,3-dioxane-2-one
  • 5,5-Dimethyl-1,3-dioxane
  • 2-Ethyl-5,5-dimethyl-1,3-dioxane

Uniqueness

5-Butyl-5-ethyl-2-octyl-1,3-dioxane stands out due to its specific substituents, which confer unique physical and chemical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

CAS No.

5463-85-4

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

5-butyl-5-ethyl-2-octyl-1,3-dioxane

InChI

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-17-19-15-18(6-3,16-20-17)14-8-5-2/h17H,4-16H2,1-3H3

InChI Key

LJMUZBYRGSNUOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1OCC(CO1)(CC)CCCC

Origin of Product

United States

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